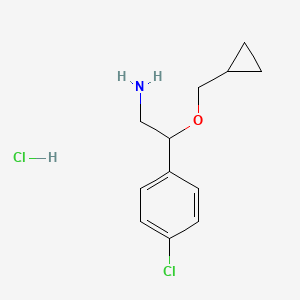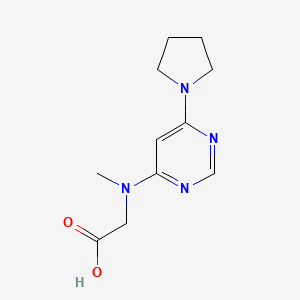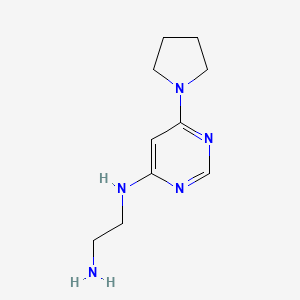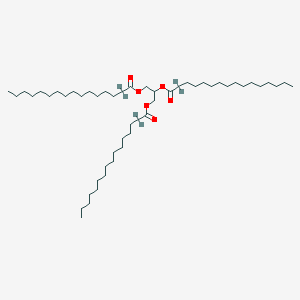
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride, also known as 2CPMA, is a chlorinated phenyl cyclopropylmethoxy ethanamine hydrochloride that is commonly used in the synthesis of various compounds. It is a versatile compound that has a wide range of uses in the fields of chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Identification
- The compound has been identified and synthesized through various analytical techniques, including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This substance may be considered a cathinone analogue, suggesting potential psychoactive effects in humans (Power et al., 2015).
Asymmetric Synthesis
- An asymmetric synthesis of related compounds, like clopidogrel hydrogen sulfate, has been developed, demonstrating the potential for developing enantiomerically pure compounds (Sashikanth et al., 2013).
Molecular Structure Analysis
- Crystallographic analysis of similar compounds has been conducted, revealing details about the molecular arrangement and intramolecular hydrogen bonding, which can inform the understanding of this compound's properties (Butcher et al., 2007).
Kinetics and Reaction Mechanisms
- Studies on the kinetics and mechanisms of reactions involving similar compounds with amines have been performed, providing insight into potential reaction pathways and interactions (Castro et al., 2001).
Environmental Interactions
- Investigations into the environmental interactions of related compounds, such as methoxychlor and its metabolites, have been conducted to understand their behavior and transformations in ecological systems (Bulger et al., 1985).
Metabolic Pathways
- Research on the metabolism of related phenethylamine compounds in animal models has been carried out, which can provide insights into how 2-(4-Chlorophenyl)-2-(cyclopropylmethoxy)ethan-1-amine hydrochloride might be metabolized in biological systems (Kanamori et al., 2002).
Sensing Applications
- The compound's analogs have been explored for their binding properties and potential applications in sensing, such as in the detection of metal ions in aqueous solutions (Fegade et al., 2014).
Corrosion Inhibition
- Density functional theory calculations and molecular dynamics simulations have been performed on similar compounds to predict their performances as corrosion inhibitors, indicating potential industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)12(7-14)15-8-9-1-2-9;/h3-6,9,12H,1-2,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGBNKOMUADOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)






![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)

